2-Methylisonicotinic acid hydrazide (CAS 3758-59-6) is a high-purity acyl hydrazide and structural analog of the frontline therapeutic isoniazid (INH), distinguished by a methyl substitution at the 2-position of the pyridine ring [1]. In industrial and academic procurement, it is primarily sourced as a bidentate ligand for transition metal coordination, a versatile building block for bioactive Schiff bases, and a critical structural probe in antimycobacterial structure-activity relationship (SAR) studies [2]. The compound presents a melting point of 109 °C and readily undergoes condensation reactions with aldehydes and ketones, making it an optimal precursor for synthesizing acylhydrazones with tailored electronic and steric profiles for advanced materials and medicinal chemistry workflows.
Substituting 2-methylisonicotinic acid hydrazide with standard isoniazid (INH) or non-pyridine hydrazides fundamentally alters both chemical processability and biological interactions [1]. The 2-methyl group introduces specific steric hindrance adjacent to the pyridine nitrogen, which modifies the coordination geometry when complexing with transition metals. Furthermore, in prodrug bioactivation assays, the methyl substitution shifts the binding affinity and radical formation kinetics with the catalase-peroxidase enzyme KatG [2]. Using unsubstituted INH fails to provide this steric block, while using simple benzhydrazides eliminates the dual-coordination potential entirely, rendering generic alternatives unsuitable for targeted ligand design or resistance-mechanism studies.
Thermal characterization of 2-methylisonicotinic acid hydrazide demonstrates a melting point of 109 °C, which is substantially lower than the ~171 °C melting point of the unsubstituted baseline, isoniazid (INH) [1]. This 62 °C reduction in melting temperature is critical for procurement decisions involving solvent-free condensations or melt-phase reactions, as it allows for significantly milder processing conditions. The lower thermal threshold minimizes the risk of thermal degradation of sensitive co-reactants during the synthesis of complex acylhydrazones or metal-organic frameworks.
| Evidence Dimension | Melting Point (Thermal Processability) |
| Target Compound Data | 109 °C |
| Comparator Or Baseline | Isoniazid (INH): ~171 °C |
| Quantified Difference | 62 °C lower melting point |
| Conditions | Standard atmospheric pressure thermal characterization |
Enables milder processing conditions in solvent-free or melt-phase synthesis, protecting thermally sensitive co-reactants.
In antimycobacterial SAR studies, the 2-methyl substitution on the pyridine ring fundamentally alters the molecule's interaction with the mycobacterial catalase-peroxidase KatG [1]. While standard isoniazid (INH) is rapidly activated by KatG to form an isonicotinoyl radical (yielding MICs of 0.03–0.1 μg/mL against susceptible strains), 2-methylisonicotinic acid hydrazide exhibits a modified activation profile due to the steric bulk and electronic induction of the methyl group. This targeted disruption makes the 2-methyl analog an essential mechanistic probe when screening novel compounds for KatG-independent pathways or mapping the active site tolerances of resistance-conferring mutants.
| Evidence Dimension | Enzymatic Activation Profile (KatG interaction) |
| Target Compound Data | Sterically modulated KatG binding; altered radical formation kinetics |
| Comparator Or Baseline | Isoniazid (INH): Rapid KatG activation (MIC 0.03–0.1 μg/mL) |
| Quantified Difference | Significant shift in binding affinity and bioactivation rate due to 2-position steric bulk |
| Conditions | In vitro mycobacterial KatG enzymatic assays / SAR profiling |
Crucial for medicinal chemists requiring a structurally matched, sterically hindered probe to map enzyme resistance mechanisms.
As a precursor for transition metal complexes, 2-methylisonicotinic acid hydrazide functions as a versatile bidentate ligand, utilizing the nitrogen and oxygen donors of the hydrazide moiety [1]. Compared to simple benzhydrazide, the presence of the pyridine nitrogen allows for extended supramolecular networking. Furthermore, compared to unsubstituted INH, the 2-methyl group provides localized steric hindrance that dictates the spatial arrangement of the resulting coordination complexes. This steric directing effect is leveraged to tune the geometry, solubility, and stability of the coordination sphere in the development of novel catalytic materials.
| Evidence Dimension | Coordination Sphere Sterics |
| Target Compound Data | Sterically directed bidentate (N,O) coordination via 2-methyl group |
| Comparator Or Baseline | Isoniazid (INH): Unhindered coordination; Benzhydrazide: Lacks secondary pyridine networking |
| Quantified Difference | Introduction of a 2-position methyl bulk that alters complex geometry and supramolecular packing |
| Conditions | Transition metal complexation in solution |
Allows inorganic chemists to precisely tune the steric environment and geometry of transition metal complexes for catalysis or therapeutic applications.
Directly following from its favorable thermal processability (109 °C melting point) and reactive hydrazide group, 2-methylisonicotinic acid hydrazide is heavily procured for condensation with aldehydes and ketones [1]. The resulting Schiff bases benefit from the electron-donating properties of the 2-methyl group, which alters the electronic distribution of the final conjugated system, making it ideal for developing new antimicrobial libraries.
Because the 2-methyl substitution alters KatG-mediated bioactivation compared to standard isoniazid, this compound is a critical tool for medicinal chemistry workflows [2]. It is used as a structural probe to evaluate the steric limitations of the KatG active site and to screen for alternative, KatG-independent mechanisms of action in drug-resistant strains.
Leveraging its bidentate N,O-donor capacity and the steric influence of the 2-methyl group, this compound is selected for synthesizing novel transition metal complexes [1]. These metallo-organic constructs are utilized in materials science for supramolecular assembly and in bioinorganic chemistry to evaluate the enhanced stability of metal-coordinated agents.